molecular formula C8H4Cl2N2O B1496062 6,8-Dichloro-4-hydroxyquinazoline CAS No. 6952-11-0

6,8-Dichloro-4-hydroxyquinazoline

Cat. No. B1496062
CAS RN: 6952-11-0
M. Wt: 215.03 g/mol
InChI Key: HANVOKUBLRBUHS-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-hydroxyquinazoline is a chemical compound that is used in scientific research. It is a versatile material that offers unique properties, enabling its application in various fields such as pharmaceuticals and organic synthesis. The molecular formula of this compound is C8H4Cl2N2O .


Synthesis Analysis

A series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . Another study reported the synthesis of hydrazones, quinazolines, and Schiff bases by combining suitable aldehydes with four hydrazides .


Molecular Structure Analysis

The molecular weight of this compound is 215.04 g/mol . More detailed structural analysis might require advanced techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

Quinazoline derivatives have been reported to undergo various chemical reactions. For example, a study reported the [3 + 2] cycloaddition reaction between quinazoline 3-oxides and various alkene derivatives . Another study reported the reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles .

Scientific Research Applications

Anticancer Activity

One area of significant interest is the development of quinazoline derivatives as potent anticancer agents. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative explored for its anticancer potential, was identified as a potent apoptosis inducer with excellent blood-brain barrier penetration and efficacy in human breast and other cancer models (Sirisoma et al., 2009). This suggests potential applications in targeting brain tumors and other cancers.

Coordination Chemistry and Supramolecular Applications

8-Hydroxyquinoline and its derivatives, including those related to 6,8-Dichloro-4-hydroxyquinazoline, have been utilized in coordination chemistry to develop new supramolecular sensors, emitting devices, or self-assembled aggregates due to their metal chelation properties (Albrecht et al., 2008). These applications are crucial for advancements in materials science and nanotechnology, showcasing the versatility of quinazoline derivatives beyond pharmaceuticals.

Synthesis Methodologies

Research into the solid-phase synthesis of quinazoline derivatives, like 6-hydroxy-2,4-diaminoquinazolines, has shown the potential for creating libraries of compounds that can be utilized in various biological assays (Weber et al., 2005). These methodologies provide a foundation for discovering new drugs and understanding the biological activity of quinazoline derivatives.

Corrosion Inhibition

8-Hydroxyquinoline derivatives have also found applications as corrosion inhibitors for metals in acidic environments. Novel compounds based on this moiety have shown excellent inhibition performance, highlighting the chemical versatility and industrial application of this compound derivatives (Rbaa et al., 2019).

Metal Ion Detection and Photometric Analysis

The use of 8-hydroxyquinoline for the photometric determination of metal ions emphasizes its importance in analytical chemistry. This application is essential for environmental monitoring and the pharmaceutical industry, where accurate metal ion detection is crucial (Blanco et al., 1989).

Safety and Hazards

The safety data sheet for a similar compound, 6,8-Dichloro-4-hydroxycoumarin, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6,8-dichloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANVOKUBLRBUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289701
Record name 6,8-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6952-11-0
Record name 6952-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dichloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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